
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate typically involves the reaction of ethyl-substituted oxolan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the compound. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
科学的研究の応用
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Oxazolones: These compounds share a similar oxolan ring structure but differ in their functional groups and reactivity.
Hydrazones: These compounds have similar reactivity patterns but differ in their nitrogen-containing functional groups.
Uniqueness
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate is unique due to its specific substitution pattern and the presence of both ethyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
76299-61-1 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
(2-ethyl-4-methylidene-5-oxooxolan-3-yl) acetate |
InChI |
InChI=1S/C9H12O4/c1-4-7-8(12-6(3)10)5(2)9(11)13-7/h7-8H,2,4H2,1,3H3 |
InChIキー |
LRBRZYUYOWTBLH-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(=C)C(=O)O1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



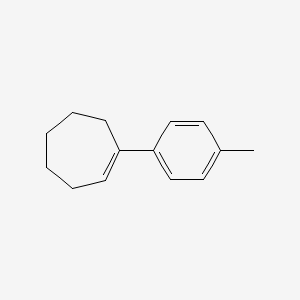
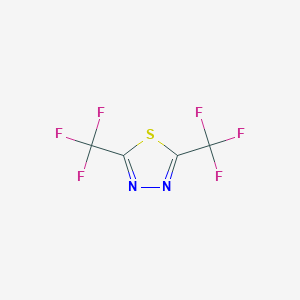

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
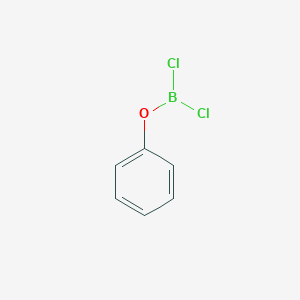

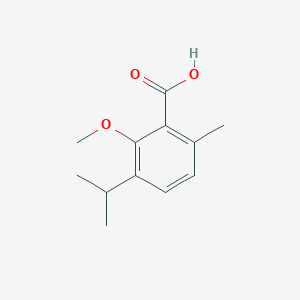
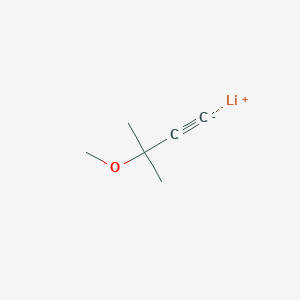
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)

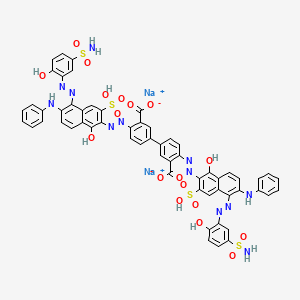
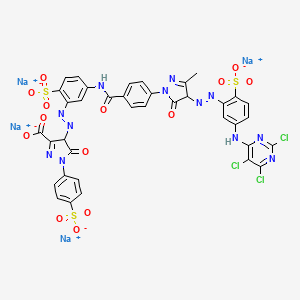
![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
